Mutagenicity Comparison: 5,6-Epoxide vs. 7,8-Epoxide in Ames Test
In a direct comparative study, (+-)-5,6-epoxy-5,6-dihydroquinoline (quinoline 5,6-oxide) exhibited no detectable mutagenic activity in Salmonella typhimurium TA100, either with or without metabolic activation (S9 mix). In stark contrast, its positional isomer, quinoline 7,8-oxide, was strongly mutagenic, demonstrating specific mutagenicities of 2,498 ± 96 and 1,289 ± 120 revertants per μmole with 20% and 10% S9 mix, respectively [1]. This represents a qualitative and quantitative difference of over 2,400 revertants/μmole between the two isomers under the same assay conditions.
| Evidence Dimension | Specific Mutagenicity |
|---|---|
| Target Compound Data | Not mutagenic (no detectable activity) |
| Comparator Or Baseline | Quinoline 7,8-oxide: 2,498 ± 96 rev/μmole (20% S9); 1,289 ± 120 rev/μmole (10% S9) |
| Quantified Difference | >2,400 rev/μmole higher for 7,8-oxide; 5,6-oxide is non-mutagenic |
| Conditions | Ames test; Salmonella typhimurium TA100; ± Aroclor-induced S9 mix |
Why This Matters
This data definitively excludes the 5,6-epoxide as a direct-acting mutagen, distinguishing it for studies focused on its role as a precursor to mutagenic diols rather than as a mutagen itself, and prevents experimental misinterpretation arising from isomeric contamination.
- [1] Willems MI, et al. Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test. Mutat Res. 1992;278(4):227-36. PMID: 1373859. View Source
